(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure with oxygen and two nitrogen atoms in a spiro configuration. Key substituents include a 4-chlorophenylsulfonyl group at position 4 and a 3-methyl-4-nitrophenyl methanone moiety at position 6.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O6S/c1-15-14-16(2-7-19(15)25(27)28)20(26)23-10-8-21(9-11-23)24(12-13-31-21)32(29,30)18-5-3-17(22)4-6-18/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGREWJVTWDPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the sulfonyl group: This step often involves the reaction of the spirocyclic intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a nitrophenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential biological activity can be explored. The presence of the sulfonyl and nitrophenyl groups suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure and reactivity may allow it to modulate specific biological pathways, offering new avenues for the treatment of diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone likely involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrophenyl group may also participate in redox reactions, potentially affecting cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Compound A : (8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(4-fluorophenyl)methanone (CAS 338963-22-7)
- Molecular Formula : C27H22F4N4O6
- Key Features: Replaces the 4-chlorophenylsulfonyl group with a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety.
Compound B : 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898453-01-5)
- Molecular Formula : C22H27FN2O5S2
- Key Features : Dual sulfonyl groups (4-fluorophenyl and mesityl) on the spiro core. The mesityl group introduces steric hindrance, which may reduce conformational flexibility compared to the target compound’s single sulfonyl group .
Compound C : (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-methoxyphenyl)methanone (CAS 898761-44-9)
Physicochemical and Electronic Properties
*LogP predictions based on substituent contributions. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Structural Similarity Analysis
Using graph-based comparison () and Tanimoto coefficients ():
- Target vs. Compound A : Moderate similarity (shared spiro core and nitro group; Tanimoto ~0.65).
- Target vs. Compound B : Lower similarity (divergent substituents; Tanimoto ~0.45).
- Target vs. Compound C : Lowest similarity (lack of sulfonyl/nitro groups; Tanimoto ~0.30).
Biological Activity
The compound (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone , with CAS number 1396781-61-5 , is a complex organic molecule characterized by its spirocyclic structure and multiple functional groups. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.9 g/mol . The presence of the sulfonyl group and the chlorophenyl ring significantly influences its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, demonstrating significant inhibition .
- Anticancer Potential : Compounds with similar functionalities have been investigated for their anticancer properties, particularly in targeting specific oncogenes .
- Hypoglycemic Effects : There is evidence suggesting potential hypoglycemic activity, which could be beneficial in diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.
- Binding Affinity : The spirocyclic structure may enhance binding affinity to various molecular targets, influencing cellular processes.
- Cellular Disruption : By interfering with enzyme function and cellular pathways, the compound may disrupt normal cellular operations, leading to therapeutic effects.
Antibacterial Studies
A study conducted on synthesized derivatives of similar compounds revealed that they exhibited varying degrees of antibacterial activity. The most active compounds showed strong inhibition against Salmonella typhi and Bacillus subtilis, while others had weaker effects against different bacterial strains .
Enzyme Inhibition Assays
In vitro assays demonstrated that the synthesized compounds displayed strong inhibitory activity against urease and moderate inhibition of acetylcholinesterase. These findings suggest potential applications in treating conditions related to enzyme dysregulation .
Anticancer Activity
Research has indicated that compounds similar to the target molecule can inhibit key oncogenes involved in cancer progression. For example, studies have focused on the role of BRD4 in various cancers and how related compounds can modulate its expression .
Data Table: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A series of synthesized derivatives were tested against a panel of bacterial strains. The results indicated that specific modifications to the sulfonamide group enhanced antibacterial potency.
- Cancer Research : Investigations into the compound's effect on BRD4 expression in cancer cells showed promising results, suggesting that it may serve as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
